Cas no 951885-29-3 (3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone)
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone Chemical and Physical Properties
Names and Identifiers
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- 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone
- (3,4-Difluorophenyl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
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- MDL: MFCD09801587
- Inchi: 1S/C15H10F2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2
- InChI Key: PJYBYDHLKYXKQD-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(C1C=CC2=C(C=1)OCCO2)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 363
- Topological Polar Surface Area: 35.5
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D089305-250mg |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone |
951885-29-3 | 250mg |
$ 290.00 | 2022-06-06 | ||
| TRC | D089305-500mg |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone |
951885-29-3 | 500mg |
$ 480.00 | 2022-06-06 | ||
| abcr | AB362220-1 g |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone, 97%; . |
951885-29-3 | 97% | 1 g |
€615.50 | 2023-07-19 | |
| abcr | AB362220-2 g |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone, 97%; . |
951885-29-3 | 97% | 2 g |
€1,065.20 | 2023-07-19 | |
| Chemenu | CM530740-1g |
(3,4-Difluorophenyl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone |
951885-29-3 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM530740-5g |
(3,4-Difluorophenyl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone |
951885-29-3 | 97% | 5g |
$*** | 2023-05-29 | |
| Fluorochem | 202090-1g |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone |
951885-29-3 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 202090-2g |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone |
951885-29-3 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 202090-5g |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone |
951885-29-3 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| Ambeed | A216484-1g |
(3,4-Difluorophenyl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone |
951885-29-3 | 97% | 1g |
$251.0 | 2025-04-14 |
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone Suppliers
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone
Introduction to 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone (CAS No. 951885-29-3) and Its Emerging Applications in Chemical Biology
3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone (CAS No. 951885-29-3) is a fluorinated benzophenone derivative characterized by the presence of ethylenedioxy bridges between its aromatic rings. This compound has garnered significant attention in recent years due to its unique structural properties and versatile applications in chemical biology, pharmaceutical research, and materials science. The introduction of fluorine atoms and the ethylenedioxy substituent imparts distinct electronic and steric effects, making this molecule a valuable scaffold for designing novel bioactive molecules.
The structural motif of 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone combines the electron-withdrawing nature of fluorine with the conjugated system of benzophenone, enhancing its reactivity and potential utility in various synthetic transformations. The ethylenedioxy group introduces rigidity to the molecule while also serving as a potential site for further functionalization. These features have positioned this compound as a promising candidate for exploring new chemical biology pathways and drug discovery strategies.
In recent years, advancements in synthetic methodologies have enabled the efficient preparation of 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone, facilitating its incorporation into diverse molecular architectures. Researchers have leveraged its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex heterocyclic systems. These transformations have opened up new avenues for developing small-molecule probes that can interact with biological targets with high specificity.
The fluorinated benzophenone core of this compound has been particularly useful in designing photoactive molecules. Fluorine atoms can modulate the electronic properties of aromatic systems, influencing absorption and emission characteristics. This has made 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone a valuable building block for creating fluorescent probes and photocatalysts. Recent studies have demonstrated its application in developing environmentally friendly photocatalytic systems that can facilitate organic transformations under mild conditions.
Moreover, the ethylenedioxy bridge in 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone contributes to its stability and solubility characteristics, making it suitable for various applications in solution-phase synthesis. This stability has been exploited in the development of novel drug candidates where structural integrity is crucial for biological activity. The compound’s ability to undergo selective modifications at multiple sites has allowed chemists to fine-tune its properties for specific biological functions.
One of the most intriguing aspects of 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone is its potential as an intermediate in medicinal chemistry. The presence of both fluorine and ethylenedioxy groups provides multiple handles for chemical manipulation, enabling the synthesis of derivatives with tailored pharmacological profiles. Researchers have utilized this compound to develop inhibitors targeting enzyme-catalyzed reactions relevant to metabolic pathways. The fluorine atoms can enhance binding affinity by participating in halogen bonding interactions with biological targets.
Recent breakthroughs in computational chemistry have further enhanced the utility of 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone by enabling precise modeling of its interactions with biological macromolecules. Molecular dynamics simulations have been employed to study how this compound binds to enzymes and receptors, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts, accelerating the discovery process and leading to the identification of novel bioactive compounds.
The versatility of 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone extends beyond pharmaceutical applications into materials science. Its ability to form stable conjugated systems has made it a candidate for developing organic semiconductors and light-emitting diodes (OLEDs). The introduction of fluorine atoms can improve charge transport properties while maintaining thermal stability, making this compound attractive for next-generation electronic devices.
In conclusion, 3,4-Difluoro-3',4'-(ethylenedioxy)benzophenone (CAS No. 951885-29-3) represents a structurally unique and functionally versatile molecule with broad applications across chemical biology and materials science. Its combination of fluorine substituents and an ethylenedioxy bridge offers numerous opportunities for innovation in drug discovery, catalysis, and advanced materials development. As research continues to uncover new synthetic possibilities and biological functions associated with this compound, its significance is expected to grow further.
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